Lipophilicity Advantage Over Des-Bromo Analog
The target compound exhibits an XLogP3 value of 1.3, which is 0.7 log units higher than the des-bromo analog (ethyl 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate, CAS 103409-28-5, XLogP3 = 0.6) [1][2]. This increase in lipophilicity is attributable to the bromine atom at the 6-position.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Des-bromo analog (CAS 103409-28-5): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability, making this compound a more suitable intermediate for drug discovery programs targeting intracellular or CNS-penetrant molecules.
- [1] PubChem Compound Summary for CID 57550752, Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 13508826, 1H-Imidazo[4,5-b]pyridine-1-carboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester. National Center for Biotechnology Information (2025). View Source
